4-[nitroso(propan-2-yl)amino]butanoic acid
Description
Overview of N-Nitroso Compounds in Chemical and Biochemical Research
N-nitroso compounds (NOCs) are organic molecules characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. This class of compounds has been a subject of intensive scientific investigation for over half a century, largely due to their significant biological activities. evitachem.com Many N-nitroso compounds are recognized as potent carcinogens in a wide range of animal species and are considered probable human carcinogens. turito.com This has led to extensive research into their mechanisms of action, environmental occurrence, and endogenous formation within the human body. evitachem.comturito.com
Beyond their toxicological significance, N-nitroso compounds serve as valuable tools in chemical synthesis and biochemical studies. wikipedia.org They are utilized as intermediates in the synthesis of various pharmaceuticals, including anticancer drugs and cardiovascular agents. wikipedia.org In analytical chemistry, they function as reagents for detecting and quantifying other organic compounds. wikipedia.org The diverse applications of N-nitroso compounds underscore their importance in both applied and fundamental research. wikipedia.org
Classification and Structural Features of N-Nitrosoamino Acids
N-nitrosoamino acids are a subclass of N-nitroso compounds where the nitroso group is attached to the nitrogen atom of an amino acid. This structural feature imparts specific chemical properties and biological activities. The classification of N-nitrosoamino acids can be based on the structure of the parent amino acid.
Structurally, all amino acids feature a central carbon atom (the alpha-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group). nih.gov In N-nitrosoamino acids, the hydrogen of the amino group is replaced by a nitroso group. For instance, in 4-[nitroso(propan-2-yl)amino]butanoic acid, the parent amino acid is a derivative of gamma-aminobutyric acid (GABA), a four-carbon amino acid. mdpi.comsci-hub.se
The presence of the N-nitroso group significantly influences the electronic structure and reactivity of the molecule. The planarity of the N-N=O group and the restricted rotation around the N-N bond can lead to the existence of geometric isomers. vedantu.com The specific properties of an N-nitrosoamino acid are further modulated by the nature of the amino acid side chain and any additional substituents on the nitrogen atom. In the case of this compound, the nitrogen atom is also bonded to an isopropyl group (propan-2-yl).
Research Trajectories and Significance of Butanoic Acid Derivatives in Fundamental Chemistry
Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid. mdpi.com Its derivatives are a diverse group of molecules that have found wide-ranging applications in various fields of chemistry and beyond. turito.comvedantu.com In industrial chemistry, butanoic acid derivatives are key components in the production of polymers, plastics, and textiles. turito.com For example, cellulose (B213188) acetate (B1210297) butyrate, a mixed ester, is valued for its flexibility and resistance to environmental degradation. turito.comnih.gov
In the realm of fundamental chemical research, butanoic acid derivatives are often used as model systems to study reaction mechanisms and structure-activity relationships. nih.gov The synthesis of novel butanoic acid derivatives allows for the exploration of new chemical transformations and the development of compounds with tailored properties. nih.gov For instance, the introduction of different functional groups onto the butanoic acid scaffold can lead to molecules with potential applications in medicinal chemistry and materials science. nih.gov The study of these derivatives often involves a combination of synthetic organic chemistry, spectroscopic analysis, and computational modeling to understand their structural and electronic properties. nih.gov
Detailed Compound Information
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.19 g/mol |
| Canonical SMILES | CC(C)N(CCCC(=O)O)N=O |
| Physical Description | Data not publicly available |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| Solubility | Data not publicly available |
| CAS Number | Data not publicly available |
Note: Detailed experimental data for this specific compound is limited in publicly accessible, non-commercial databases.
Synthesis of this compound
The synthesis of this compound would typically involve a multi-step process. A plausible synthetic route would start with the reaction of a suitable precursor of gamma-aminobutyric acid with a propan-2-yl (isopropyl) containing reagent, followed by nitrosation of the resulting secondary amine. The nitrosation step is a key reaction for the formation of N-nitroso compounds and is generally achieved by reacting a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
Structure
3D Structure
Properties
CAS No. |
2624122-60-5 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-[nitroso(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-6(2)9(8-12)5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
YODAZCIDWMNVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCC(=O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Nitroso Propan 2 Yl Amino Butanoic Acid
General Principles of N-Nitrosation Chemistry
The formation of N-nitroso compounds, such as 4-[nitroso(propan-2-yl)amino]butanoic acid, occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. wikipedia.org The core of this transformation is the introduction of a nitroso group to the nitrogen atom of the amine. sci-hub.se
Precursor Amine Synthesis: 4-[(propan-2-yl)amino]butanoic acid
The essential starting material for the synthesis of the target compound is the precursor secondary amine, 4-[(propan-2-yl)amino]butanoic acid. biosynth.comnih.gov The synthesis of this precursor can be achieved through several established organic chemistry methods. One common approach is the reductive amination of a suitable keto-acid with isopropylamine (B41738). Alternatively, the nucleophilic substitution of a 4-halobutanoic acid derivative with isopropylamine can also yield the desired precursor. The purity of this precursor is critical, as impurities could lead to the formation of undesired N-nitroso byproducts. ccsnorway.com
Electrophilic Nitrosating Agents and Reaction Kinetics in N-Nitrosation
The N-nitrosation reaction is fundamentally an electrophilic attack on the nitrogen of the amine. nih.gov This process can be facilitated by a range of electrophilic nitrosating agents. nih.govmarquette.edu In aqueous acidic solutions, nitrous acid (HNO₂) is a common nitrosating agent, which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite, and a strong acid. wikipedia.org The active nitrosating species is often the nitrosonium ion (NO⁺), which is formed from the protonation and subsequent dehydration of nitrous acid. wikipedia.org Other potent nitrosating agents include dinitrogen trioxide (N₂O₃) and nitrosyl halides (e.g., NOCl). nih.gov
The kinetics of N-nitrosation are complex and depend on several factors, including the basicity of the amine and the concentration of the nitrosating agent. nih.gov For secondary amines, the reaction rate is often proportional to the concentration of the unprotonated amine and the square of the nitrite concentration, suggesting that the active nitrosating agent is N₂O₃. acs.org The reaction mechanism generally involves the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the electrophilic nitrosating species. wikipedia.org
Influence of Solution pH and Solvent Systems on Nitrosation Yield and Selectivity
The choice of solvent system also plays a crucial role. nih.gov Aqueous media are common, especially when using nitrous acid generated in situ. nih.gov However, organic solvents can also be employed, particularly with more specialized nitrosating agents like tert-butyl nitrite or nitrosyl halides. nih.govrsc.org The polarity of the solvent can influence the stability of the reactants and intermediates, thereby affecting the reaction rate and product yield. ccsnorway.comnih.gov For instance, polar aprotic solvents such as dichloromethane (B109758) and acetonitrile (B52724) are often used for reactions involving nitrosyl halides. nih.gov
Direct Synthesis of this compound
The direct synthesis of this compound involves the carefully controlled reaction of its precursor amine with a suitable nitrosating agent.
Optimization of Nitrosation Conditions for N-Alkylamino Butanoic Acids
The optimization of nitrosation conditions is critical for maximizing the yield and purity of the desired N-nitroso compound. For N-alkylamino butanoic acids, this involves a systematic variation of several key parameters.
Key Optimization Parameters for the Nitrosation of N-Alkylamino Butanoic Acids:
| Parameter | Considerations | Desired Outcome |
| Nitrosating Agent | Choice between agents like NaNO₂/acid, N₂O₃, or tert-butyl nitrite. nih.govrsc.org | High efficiency and selectivity for N-nitrosation over potential side reactions. |
| Acid Catalyst | Type and concentration of acid (e.g., HCl, H₂SO₄) to control pH. rsc.org | Achieve optimal pH for maximum reaction rate without excessive precursor protonation. nih.gov |
| Temperature | Reaction temperature can influence the rate and stability of the product. | Controlled temperature to ensure a reasonable reaction rate while minimizing product degradation. |
| Solvent | Selection of an appropriate solvent (aqueous or organic) that solubilizes reactants. nih.gov | A solvent system that promotes the desired reaction pathway and facilitates product isolation. |
| Reaction Time | Monitoring the reaction progress to determine the optimal duration. | Sufficient time for complete conversion of the precursor amine to the N-nitroso product. |
For amino acids, the presence of the carboxylic acid group can influence the reactivity of the amine function. ccsnorway.com Studies on the nitrosation of various amino acids have shown that the reaction conditions, such as acid concentration and temperature, need to be carefully controlled to achieve good yields. rsc.org For instance, optimal conditions for the nitrosation of many amino acids involve incubation in a solution of potassium nitrite in hydrochloric acid at a moderately elevated temperature. rsc.org
Considerations for Industrial-Scale Synthesis
Process Safety: N-nitroso compounds are often potent carcinogens, necessitating strict containment and handling procedures to minimize operator exposure. nih.gov
Cost-Effectiveness: The selection of reagents and solvents will be heavily influenced by their cost and availability in bulk quantities. researchgate.net
Reaction Control: Maintaining precise control over reaction parameters such as temperature and pH is crucial for ensuring consistent product quality and yield on a large scale.
Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product is essential. This could involve techniques like extraction, crystallization, or chromatography.
Waste Management: The process must include a plan for the safe disposal of any hazardous waste generated.
Given the potential hazards associated with N-nitroso compounds, any industrial-scale synthesis would be subject to stringent regulatory oversight.
Chemical Derivatization Strategies for this compound Analogues
The chemical structure of this compound offers two primary sites for derivatization: the carboxylic acid group of the butanoic acid chain and the N-isopropyl group. Strategic modifications at these positions can lead to a diverse range of analogues with potentially altered physicochemical and biological properties.
The carboxylic acid functionality of the butanoic acid side chain is a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard Fischer esterification conditions, reacting the parent acid with an alcohol in the presence of a catalytic amount of strong acid. This approach allows for the introduction of a wide array of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule. For example, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.
Amide Formation: The carboxylic acid can be activated to form an acyl chloride or an active ester, which can then be reacted with a primary or secondary amine to furnish the corresponding amide. google.combritannica.com This strategy allows for the incorporation of diverse functionalities, including those with additional hydrogen bonding capabilities or charged groups. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from the carboxylic acid and an amine. google.com
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org This transformation would yield 4-[nitroso(propan-2-yl)amino]butan-1-ol, providing a hydroxyl group that can be further functionalized, for instance, through etherification or esterification. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org
Table 1: Potential Derivatives of this compound via Butanoic Acid Moiety Modification
| Derivative Name | Structure | Modification Type |
| Methyl 4-[nitroso(propan-2-yl)amino]butanoate | CH₃(CH₂)₂N(N=O)CH₂CH₂CH₂COOCH₃ | Esterification |
| Ethyl 4-[nitroso(propan-2-yl)amino]butanoate | CH₃(CH₂)₂N(N=O)CH₂CH₂CH₂COOCH₂CH₃ | Esterification |
| N-Methyl-4-[nitroso(propan-2-yl)amino]butanamide | CH₃(CH₂)₂N(N=O)CH₂CH₂CH₂CONHCH₃ | Amide Formation |
| 4-[nitroso(propan-2-yl)amino]butan-1-ol | CH₃(CH₂)₂N(N=O)CH₂CH₂CH₂CH₂OH | Reduction |
Modification of the N-alkyl side chains of N-nitroso compounds presents a more complex challenge but offers significant opportunities for structural diversification.
α-Carbon Hydroxylation: Metabolic studies of N-nitrosamines have shown that enzymatic α-carbon hydroxylation is a key activation step. nih.gov While not a direct synthetic method for derivatization in the lab, understanding this process can inform the design of analogues. Chemical methods to achieve α-functionalization of nitrosamines can be challenging but may involve radical-based reactions or the use of strong bases to generate an α-carbanion followed by reaction with an electrophile.
Dealkylation-Realkylation: In some instances, the N-alkyl groups of N-nitrosamines can be cleaved. This dealkylation could potentially be followed by realkylation with a different alkyl group, providing a route to analogues with varied N-substituents. The feasibility of this approach would depend on the specific reaction conditions and the stability of the resulting denitrosated intermediate.
Synthesis of Analogues with Different N-Alkyl Groups: A more direct approach to structural diversification on the N-alkyl side chain involves the synthesis of analogues from different starting secondary amines. For example, instead of using N-isopropyl-4-aminobutanoic acid as the precursor, one could start with N-ethyl-4-aminobutanoic acid or N-butyl-4-aminobutanoic acid and subject them to nitrosation to yield the corresponding N-nitroso compounds. This strategy allows for systematic variation of the steric and electronic properties of the N-alkyl group.
Table 2: Examples of N-Alkyl Analogues of this compound
| Compound Name | CAS Number | Molecular Formula |
| 4-[Methyl(nitroso)amino]butanoic acid | 61445-55-4 | C₅H₁₀N₂O₃ |
| 4-[Ethyl(nitroso)amino]butanoic acid | 54897-63-1 | C₆H₁₂N₂O₃ |
Chemical Reactivity and Degradation Pathways of 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Stability and Intrinsic Decomposition Mechanisms
The inherent stability of 4-[nitroso(propan-2-yl)amino]butanoic acid is limited, and it can undergo decomposition through several intrinsic pathways, primarily hydrolysis and photolysis.
The hydrolysis of N-nitroso compounds is highly dependent on the pH of the aqueous environment. While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight. For many N-nitrosamines, decomposition is catalyzed by acid. rsc.org
In acidic conditions (pH 1-5), the degradation of N-nitroso compounds is often significantly slower compared to neutral or slightly alkaline conditions. acs.org For instance, the decomposition of N-nitroso-hydrochlorothiazide (NO-HCT) is substantially retarded at lower pH values. acs.org The degradation in acidic media is often characterized by a first-order dependence on both the substrate and hydronium ion concentration. rsc.org The mechanism typically involves a rapid, reversible protonation of the nitrosoamine, followed by the rate-determining step. rsc.org Under these acidic conditions, denitrosation to regenerate the parent amine, 4-(propan-2-ylamino)butanoic acid, is a plausible and significant degradation pathway. acs.org
Conversely, in neutral to alkaline conditions (pH 6-8), the degradation rate of some N-nitroso compounds can increase markedly. acs.org For NO-HCT, degradation is rapid in this pH range, leading to a different profile of degradation products compared to acidic environments. acs.org This suggests that the stability of this compound would be compromised under neutral or basic aqueous conditions, likely leading to more complex decomposition pathways beyond simple denitrosation.
Table 1: pH-Dependent Degradation Profile of an Analogous N-Nitroso Compound (NO-HCT)
| pH Range | Relative Degradation Rate | Primary Degradation Pathway | Key Products |
|---|---|---|---|
| 1 - 5 | Slower | Acid-catalyzed denitrosation and hydrolysis | Parent Amine (HCT), Formaldehyde, Aminobenzenesulfonic acid acs.org |
This table is based on the degradation of N-nitroso-hydrochlorothiazide and serves as a model for the expected behavior of this compound.
N-nitroso compounds are known to be sensitive to ultraviolet (UV) radiation. The photolytic decomposition of nitrosamines like N-nitrosodimethylamine (NDMA) proceeds through the absorption of UV light, which leads to the cleavage of the N-N bond. mdpi.com NDMA exhibits a strong absorption band around 228-250 nm. mdpi.comnih.gov Upon irradiation, the primary photochemical event is the homolytic cleavage of the N-NO bond, generating an aminyl radical and a nitric oxide radical. nih.gov
For this compound, a similar photolytic pathway is expected. Exposure to UV light would likely lead to the formation of a 4-(propan-2-ylamino)butanoyl radical and nitric oxide. The subsequent reactions of these radical species can lead to a variety of degradation products. The quantum yield and rate of photolysis are influenced by the specific structure of the nitrosamine (B1359907) and the solvent environment. nih.gov The alkyl side chains, such as the isopropyl and carboxymethyl groups in this case, can affect the subsequent degradation pathways of the initially formed radicals. nih.gov
Thermolytic decomposition is also a relevant degradation pathway for nitrosamines, although they are generally more resistant to heat than to light. The stability of the N-NO bond can be overcome at elevated temperatures, leading to bond cleavage and subsequent radical reactions, similar to photolysis.
Reactivity with Exogenous and Endogenous Chemical Species
Beyond intrinsic decomposition, this compound can react with various chemical species, leading to its transformation and the formation of new products.
Denitrosation, the removal of the nitroso group, is a key reaction for N-nitroso compounds. This reaction can be catalyzed under various conditions, most notably in acidic environments. As mentioned, acid-catalyzed denitrosation involves the protonation of the N-nitroso compound, which weakens the N-N bond and facilitates its cleavage, releasing the parent secondary amine and a nitrosating agent. rsc.org
This pathway is also subject to nucleophilic catalysis. Nucleophilic anions can attack the nitrogen atom of the nitroso group in the protonated substrate, accelerating the denitrosation process. rsc.org Therefore, the presence of nucleophiles in the solution can significantly enhance the rate of degradation of this compound into 4-(propan-2-ylamino)butanoic acid.
A significant aspect of the reactivity of N-nitroso compounds is their ability to act as alkylating agents, a property linked to their carcinogenic activity. This process typically requires metabolic activation or chemical decomposition to generate a reactive electrophilic species. For N-nitrosamines, this often involves enzymatic α-hydroxylation, leading to an unstable α-hydroxy-nitrosamine which decomposes to form a diazonium ion. This ion can then release a highly reactive carbocation.
In the case of this compound, decomposition could yield an isopropyl diazonium ion. This species can subsequently generate a propan-2-yl cation (an isopropyl carbocation). This carbocation is a potent electrophile that can alkylate various nucleophilic sites in cellular macromolecules, such as DNA and proteins. Studies on N-nitrosodi-n-propylamine have shown that it can alkylate guanine (B1146940) bases in DNA to form 7-n-propylguanine. nih.gov
The mechanism of alkylation can proceed through either a unimolecular (SN1-type) pathway, involving a free carbocation, or a bimolecular (SN2-type) pathway. nih.gov The formation of rearranged products, such as isopropanol (B130326) from the metabolism of N-nitrosodi-n-propylamine, provides evidence for the involvement of carbocation intermediates (an SN1 mechanism). nih.gov Given that the isopropyl group in this compound can form a relatively stable secondary carbocation, an SN1 pathway is plausible. This carbocation can then react with model nucleophiles like water to form isopropanol or with biological nucleophiles like the N7 position of guanine. nih.govnih.gov
Table 2: Potential Alkylation Products from this compound
| Reactive Intermediate | Model Nucleophile | Alkylation Product |
|---|---|---|
| Isopropyl Cation | Water | Isopropanol nih.gov |
Enzymatic Biotransformations and Molecular Level Interactions of 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Cytochrome P450-Mediated Biotransformation of N-Nitroso Compounds
The primary pathway for the metabolic activation of most N-nitrosodialkylamines is oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net This enzymatic system is responsible for the biotransformation of a vast number of xenobiotics. For N-nitrosamines to exert their biological effects, they typically require metabolic activation, a process that transforms the chemically stable parent compound into highly reactive electrophilic species. nih.govjove.com This activation is a key determinant of tissue and species specificities observed in the activity of these compounds. nih.gov
The most crucial activation step for N-nitrosodialkylamines is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group, known as the α-carbon. nih.govresearchgate.netjove.com This reaction is considered the rate-limiting step in the metabolic activation cascade. who.int The resulting α-hydroxynitrosamine is a highly unstable intermediate that spontaneously decomposes, initiating a sequence of chemical transformations that produce the ultimate reactive species. jove.com The significance of this pathway is underscored by findings that blocking α-hydroxylation, for instance by substituting the α-hydrogens with methyl groups, can render a potent nitrosamine (B1359907) non-carcinogenic. hyphadiscovery.com
The initial product of CYP-mediated α-hydroxylation is an α-hydroxynitrosamine. jove.com This metabolic step involves the insertion of an oxygen atom from molecular oxygen into the C-H bond at the α-position of one of the alkyl chains. In the case of 4-[nitroso(propan-2-yl)amino]butanoic acid, this could occur at either the α-carbon of the propan-2-yl group (a methine group) or the α-carbon of the butanoic acid chain (a methylene (B1212753) group). The resulting α-hydroxynitrosamines are transient and generally not isolated from biological systems due to their inherent instability at physiological pH. jove.comnih.gov
Following its formation, the unstable α-hydroxynitrosamine undergoes spontaneous, non-enzymatic decomposition. researchgate.net This breakdown involves the cleavage of the C-N bond, releasing an aldehyde (or a ketone if the α-carbon is secondary) and a primary nitrosamine. jove.com The primary nitrosamine is itself unstable and rapidly rearranges to a diazohydroxide. researchgate.netmdpi.com This species, in turn, can lose a hydroxide (B78521) ion to form a highly electrophilic alkyldiazonium ion. jove.commdpi.comresearchgate.net The alkyldiazonium ion is a potent alkylating agent that can react with cellular nucleophiles, or it can decompose further by losing molecular nitrogen (N₂) to form an even more reactive carbocation. mdpi.com These carbocations readily react with water, proteins, and nucleic acids.
There are no direct studies on the metabolism of this compound to definitively establish the regioselectivity of α-hydroxylation. However, based on studies with other unsymmetrical nitrosamines, the site of hydroxylation is influenced by several factors, including the structure of the alkyl chains (steric and electronic effects) and the specific CYP isoform catalyzing the reaction. nih.govacs.org
For this compound, two potential sites of α-hydroxylation exist:
The α-carbon of the propan-2-yl group: This is a secondary (methine) carbon. Hydroxylation here would lead to the release of acetone.
The α-carbon of the butanoic acid chain: This is a primary (methylene) carbon. Hydroxylation at this position would yield 4-oxobutanoic acid.
Studies on related compounds provide some insight. With N-nitroso-N-methyl-N-benzylamine, demethylation is favored over debenzylation. lgcstandards.comcymitquimica.com Research on N-methyl-N-nitroso-(2-phenyl)-isopropylamine showed it was metabolized to formaldehyde, indicating demethylation, but not to acetone, suggesting the isopropyl group was not hydroxylated, likely due to steric hindrance at the tertiary α-carbon. nih.gov In contrast, studies with N-nitrosodi-n-propylamine (NDPA) show that α-hydroxylation readily occurs on the n-propyl chain. mdpi.comnih.gov
The presence of a carboxylic acid group on the butanoic acid chain may also influence regioselectivity. Studies on N-nitroso amino acids like N-nitrososarcosine and N-nitrosoproline indicate they are generally poor substrates for CYP-mediated α-hydroxylation compared to their dialkyl counterparts. nih.govnih.gov While N-nitrosoproline is largely considered refractory to metabolic activation, nih.gov N-nitrososarcosine is metabolized to a small extent. nih.gov This suggests that the presence of the carboxyl group may decrease the rate of α-hydroxylation on that chain. Therefore, it is plausible that α-hydroxylation would preferentially occur on the propan-2-yl group, although hydroxylation on the butanoic acid chain cannot be ruled out. The precise outcome would depend heavily on the specific P450 isoforms involved.
Different cytochrome P450 isoforms exhibit distinct substrate specificities, which are often dependent on the size and structure of the nitrosamine's alkyl chains. nih.gov
CYP2E1: This isoform is a major enzyme for the metabolic activation of nitrosamines with small alkyl chains, such as N-nitrosodimethylamine (NDMA). nih.govnih.gov Its catalytic efficiency tends to decrease as the size of the alkyl group increases. nih.gov For asymmetrical nitrosamines, CYP2E1 often shows a preference for the smaller alkyl group. nih.gov It is a primary catalyst for the metabolism of N-nitrosodi-n-propylamine (NDPA) at low, environmentally relevant concentrations. nih.govnih.gov
CYP2B family (e.g., CYP2B1 in rats): These isoforms are more effective at metabolizing nitrosamines with longer or bulkier alkyl chains. nih.govnih.gov For instance, CYP2B1 efficiently catalyzes the debutylation of N-nitrosobutylmethylamine and the depropylation of NDPA. nih.govnih.gov
CYP2A family (e.g., CYP2A6 in humans): This family of enzymes is also significantly involved in the metabolism of various nitrosamines, including N-nitrosodiethylamine (NDEA) and several tobacco-specific nitrosamines. acs.orgresearchgate.netdoi.org
CYP3A4: This highly abundant human liver enzyme can also contribute to the metabolism of some nitrosamines, particularly those with larger, more complex structures. nih.govnih.gov
For this compound, a compound with both a branched C3 group and a C4 carboxylic acid chain, it is likely that multiple P450 isoforms could be involved in its biotransformation. Based on substrate preferences, members of the CYP2B, CYP2E1, and CYP2A families are potential primary catalysts.
Table 1: Major Cytochrome P450 Isoforms and their N-Nitrosamine Substrates
| CYP Isoform | Primary Substrates (Examples) | Chain Length Preference | Reference |
|---|---|---|---|
| CYP2E1 | N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosodi-n-propylamine (NDPA) | Small alkyl chains | nih.govnih.govnih.gov |
| CYP2A6 | NDEA, Tobacco-specific nitrosamines (NNK, NNN) | Various, including ethyl and pyridyl groups | acs.orgresearchgate.net |
| CYP2B family | N-Nitrosodi-n-propylamine (NDPA), N-Nitrosodi-n-butylamine (NDBA) | Longer/bulkier alkyl chains | mdpi.comnih.govnih.gov |
| CYP3A4 | NDPA, N-Nitrosamines with bulky groups | Larger/bulky alkyl chains | nih.govnih.gov |
α-Hydroxylation as a Key Activation Pathway
Other Enzymatic Pathways Affecting this compound
Besides CYP-mediated α-hydroxylation, other enzymatic pathways can contribute to the biotransformation of N-nitrosamines, leading to either detoxification or alternative activation routes.
Denitrosation: This pathway involves the removal of the nitroso group, yielding the parent secondary amine—in this case, 4-[(propan-2-yl)amino]butanoic acid—and a nitrosating species like nitric oxide (NO). nih.gov Enzymatic denitrosation can be catalyzed by cytochrome P450 and is generally considered a detoxification pathway, as it prevents the formation of alkylating agents. nih.gov The ratio of denitrosation to α-hydroxylation varies depending on the nitrosamine substrate and the specific P450 isoform involved. For NDPA, denitrosation occurs at about 10-20% of the rate of depropylation. nih.govnih.gov
Glucuronidation: This is a major phase II conjugation reaction that increases the water solubility of xenobiotics, facilitating their excretion. jove.com N-nitrosamines can undergo glucuronidation. For instance, the hydroxylated metabolites of N-nitrosodi-n-propylamine and N-nitrosodi-n-butylamine are excreted as glucuronide conjugates. acs.orgnih.gov More relevant to this compound is the glucuronidation of its carboxylic acid moiety. The formation of acyl glucuronides is a common metabolic pathway for drugs and other compounds containing a carboxylic acid group. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with isoforms like UGT2B7, UGT1A3, and UGT1A9 being particularly important for conjugating carboxylic acids. nih.gov This pathway would represent a major route of detoxification and elimination for the title compound.
β-Oxidation and other chain metabolism: The butanoic acid side chain could potentially undergo β-oxidation, a metabolic process that shortens fatty acid chains by two carbons at a time. nih.govnih.govmdpi.com The metabolism of N-nitrosodiethanolamine has been shown to yield a nitrosamino acid via β-oxidation, suggesting that a similar pathway could be possible for the butanoic acid chain of the title compound, potentially leading to N-[nitroso(propan-2-yl)amino]acetic acid. researchgate.net Additionally, hydroxylation can occur at other positions along the alkyl chains (β, γ, ω), although this is typically a minor pathway compared to α-hydroxylation for simple dialkylnitrosamines. mdpi.comacs.org
Table 2: Summary of Potential Metabolic Pathways for this compound
| Pathway | Enzymes Involved | Key Metabolites/Intermediates | General Outcome | Reference |
|---|---|---|---|---|
| α-Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2B, CYP2A) | α-Hydroxynitrosamines, Alkyl diazonium ions, Carbocations | Metabolic Activation | nih.govjove.commdpi.com |
| Denitrosation | Cytochrome P450 | 4-[(propan-2-yl)amino]butanoic acid, Nitric Oxide | Detoxification | nih.govnih.gov |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) (e.g., UGT2B7) | Acyl glucuronide conjugate | Detoxification/Excretion | jove.comnih.govnih.gov |
| β-Oxidation | Fatty acid oxidation enzymes | Chain-shortened nitrosamino acids | Metabolic Transformation | researchgate.netnih.gov |
Carboxylesterase-Mediated Hydrolysis of Related N-Nitrosoamides and Esters
Carboxylesterases are a family of enzymes that catalyze the hydrolysis of a wide range of substrates containing ester, amide, or thioester bonds. nih.gov This enzymatic action typically results in the formation of a carboxylic acid and an alcohol, which are generally more polar and readily eliminated from the body. nih.gov In the context of N-nitroso compounds, carboxylesterase-mediated hydrolysis can be a significant pathway in their metabolism.
Research on various α-esters of 1-(N-methyl-N-nitrosamino)-methanol has demonstrated the role of carboxylesterases in their biotransformation. nih.gov A study investigating the effect of the carboxylesterase inhibitor bis-p-nitrophenylphosphate (BNPP) on the hydrolysis of several N-nitrosamino-α-esters in rat tissue homogenates revealed that the rates of hydrolysis were both compound- and organ-specific. nih.gov The extent of inhibition by BNPP also varied depending on the specific substrate and the organ being tested, with some instances showing no inhibition at all. nih.gov This highlights the diverse substrate specificities and tissue distribution of carboxylesterases.
The hydrolysis rates for different N-nitrosamino-α-esters were found to be distinct in various organs, indicating that the metabolic fate of these compounds can differ significantly throughout the body. nih.gov For example, the study included compounds like 1-(N-methyl-N-nitrosamino)-methylacetate (NNMA), 1-(N-methyl-N-nitrosamino)-methylbutyrate (NNMB), and 1-(N-methyl-N-nitrosamino)-methylpivaloate (NNMP). nih.gov Interestingly, pretreatment with BNPP did not affect the rate of elimination of NNMA, NNMB, and NNMP from the blood, suggesting that other metabolic or clearance mechanisms are also at play. nih.gov
Non-P450 Enzyme Systems Involved in N-Nitroso Compound Metabolism
While cytochrome P450 (CYP) enzymes are major players in the metabolism of many xenobiotics, including N-nitrosamines, other enzyme systems also contribute significantly to the biotransformation of N-nitroso compounds. oup.comyoutube.com These non-P450 pathways are crucial for a comprehensive understanding of the metabolic activation and detoxification of these compounds.
Uridine diphosphate-glucuronosyltransferases (UGTs) represent a major non-CYP pathway, often following initial CYP-mediated oxidation. youtube.com Other important enzyme families include hydrolases, carbonyl reductases, and aldehyde oxidase. youtube.com For instance, the metabolism of N-nitrosodialkylamines with smaller alkyl chains is primarily catalyzed by CYP2E1. oup.com However, as the size of the alkyl group increases, the specificity for CYP2E1 decreases, and other isoforms like CYP3A4 and CYP2C become more involved, particularly with ethyl-containing nitrosamines. oup.com
Some N-nitroso compounds can also be metabolized by enzymes like monoamine oxidases, especially if they possess amine functionalities. youtube.com Furthermore, hydrolases are often involved in the activation of prodrugs through the cleavage of ester or amide linkages. youtube.com The diversity of these non-P450 enzymes and their overlapping substrate specificities create a complex metabolic network for N-nitroso compounds.
Molecular Interactions with Biological Macromolecules
The biological activity of N-nitroso compounds is intrinsically linked to their ability to interact with and modify cellular macromolecules. Following metabolic activation, these compounds can form reactive electrophilic species that covalently bind to nucleophilic sites on DNA, RNA, and proteins. These interactions can lead to structural and functional alterations of these vital biomolecules.
Mechanistic Investigations of Nucleobase Adduct Formation
The formation of DNA adducts is a critical initiating event in the biological effects of many N-nitroso compounds. nih.gov These compounds, after metabolic activation, can generate alkyldiazonium ions or carbocations, which are potent alkylating agents. dtic.mil These reactive intermediates can then attack various nucleophilic centers within the DNA bases.
Alkylation at N7 and O6 Positions of Guanine (B1146940)
Guanine is a primary target for alkylation by N-nitroso compounds, with the N7 and O6 positions being the most frequent sites of modification. dtic.milnih.gov The N7 position of guanine is often the major site of alkylation. nih.gov However, alkylating agents that react via an S(_N)1 mechanism, such as those derived from N-nitroso compounds, show a greater preference for the O6 position compared to agents that react solely through an S(_N)2 mechanism. nih.gov The size of the alkyl group also influences the site of reaction, with larger alkyl groups favoring the O6 position. nih.gov For example, N-ethyl-N-nitrosourea (ENU) is more efficient at binding to the O6-position of guanine than N-methyl-N-nitrosourea (MNU). nih.gov
The formation of O6-alkylguanine adducts is considered a particularly significant mutagenic lesion because it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. dtic.milresearchgate.net Theoretical studies suggest a two-step mechanism for O6-alkylation, where an intact alkyldiazonium ion first attacks the O6 position, followed by deprotonation at the N1 position, with water acting as a proton acceptor. dtic.mil
Adducts with Other DNA and RNA Constituents
Besides guanine, other DNA and RNA bases can also be targeted by the reactive metabolites of N-nitroso compounds. For instance, ethyl DNA adducts have been detected in various human tissues, which may arise from the metabolism of N-nitrosamines like N-nitrosodiethylamine (NDEA) and N-nitrosomethylethylamine (NMEA). mdpi.com These include adducts such as O2-, N3-, and O4-ethylthymidine. mdpi.com
Furthermore, some N-nitroso compounds can form unstable adducts. For example, N-nitroso-N-methylaniline (NMA) has been shown to form an unstable triazene (B1217601) adduct with adenine (B156593) in DNA. nih.gov This adduct is formed by the coupling of the benzenediazonium (B1195382) ion, a metabolite of NMA, with adenine residues. nih.gov The formation of cyclic adducts has also been observed. For instance, the reaction of deoxyguanosine with α-acetoxy-N-nitrosopyrrolidine or 4-(carbethoxynitrosamino)butanol can lead to the formation of cyclic 1,N2-adducts. nih.gov
Covalent and Non-Covalent Interactions with Proteins
Proteins are also significant targets for reactive species derived from N-nitroso compounds. These interactions can be either covalent, leading to permanent modification of the protein structure, or non-covalent, involving weaker, reversible associations. nih.govnih.gov
Covalent binding of reactive metabolites to proteins can alter their function. For example, the strong binding affinity between iron and nitroso compounds in the heme moiety of proteins like cytochrome P450 can lead to the inhibition of their enzymatic activity. researchgate.net Tryptophan residues in proteins are particularly susceptible to attack by reactive nitrogen species, leading to the formation of nitroso and nitro derivatives. nih.gov
Non-covalent interactions, while weaker, are crucial for the three-dimensional structure and function of proteins. nih.govrsc.org These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate protein folding, ligand binding, and complex formation. nih.gov The presence of a nitroso group on a molecule could potentially influence these non-covalent interactions, thereby affecting protein stability and function. For example, sulfur-containing amino acids like cysteine and methionine can participate in hydrogen bonding, and the introduction of a nitroso group could modulate these interactions. nih.gov
Advanced Analytical Methodologies for Research on 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing N-nitroso compounds, enabling their separation from other sample components prior to detection. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile N-nitroso compounds, including nitrosamino acids. nih.govtandfonline.com The separation is typically achieved on reversed-phase columns, such as C18 or porous graphitic carbon, which separate compounds based on their hydrophobicity. nih.govlcms.czsigmaaldrich.com Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively resolve a wide range of nitrosamines in a single run. sigmaaldrich.com
A variety of detection methods can be coupled with HPLC to enhance specificity and sensitivity:
UV Detection: N-nitrosamines generally exhibit a UV absorbance maximum around 230 nm. nih.govsigmaaldrich.com While straightforward, this method can lack specificity in complex matrices where other compounds may absorb at the same wavelength. nih.gov
Post-column Photohydrolysis: To improve specificity, the column effluent can be passed through a UV photoreactor. nih.gov This process quantitatively converts N-nitrosamines into the nitrite (B80452) ion, which is then mixed with a Griess reagent to produce a colored product that can be measured colorimetrically at around 540 nm. tandfonline.comnih.gov This method significantly enhances the specificity of detection in biological samples. nih.gov
Thermal Energy Analyzer (TEA): The TEA detector is highly selective for N-nitroso compounds. Although traditionally challenging to interface with aqueous HPLC mobile phases, post-column techniques have been developed to enable its use, providing a sensitive and selective detection system. nih.gov
Table 1: Example HPLC Method Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Supel™ Carbon LC (100 x 3.0 mm, 2.7 µm) | sigmaaldrich.com |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic acid (TFA) B: Acetonitrile (B52724) + 0.1% TFA | sigmaaldrich.com |
| Gradient | 2.5% B to 95% B over 4.5 min | sigmaaldrich.com |
| Flow Rate | 0.5 mL/min | sigmaaldrich.com |
| Column Temperature | 90 °C | sigmaaldrich.com |
| Detection | UV at 230 nm | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Metabolites
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile N-nitroso compounds and their metabolites. europeanpharmaceuticalreview.com It offers high resolution and is often coupled with highly sensitive detectors. Sample introduction can be performed via direct liquid injection or by headspace analysis, which is particularly suitable for more volatile nitrosamines. restek.com For some compounds, derivatization may be necessary to increase volatility and thermal stability, although this can add complexity to the sample preparation process. coresta.org
Challenges in GC analysis include the potential for thermal degradation of certain nitrosamines in the hot injection port. epa.gov For example, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) at typical injector temperatures, requiring careful method development or prior cleanup steps to remove potential interferences. epa.gov Despite these challenges, GC remains an ideal choice for routine testing in many analytical laboratories due to its robustness and cost-effectiveness. europeanpharmaceuticalreview.com
Mass Spectrometry for Structural Characterization and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of 4-[nitroso(propan-2-yl)amino]butanoic acid, providing unparalleled sensitivity and structural information. It is almost always coupled with a chromatographic separation step (LC-MS or GC-MS) to form a powerful analytical platform.
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem Mass Spectrometry (MS/MS) is the gold standard for quantifying trace levels of nitrosamines in complex matrices. sciex.cominstitut-kuhlmann.de This technique involves the selection of a specific parent ion (corresponding to the molecular weight of the target analyte) in the first mass spectrometer, which is then fragmented through collision-induced dissociation (CID). A second mass spectrometer then analyzes the resulting fragment ions. unito.it
By monitoring a specific fragmentation pathway (a transition from a parent ion to a characteristic product ion), a technique known as Multiple Reaction Monitoring (MRM) can be employed. nih.gov This provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have both the same molecular weight and the same fragmentation pattern as the analyte of interest. sciex.com LC-MS/MS methods have been developed to quantify various nitrosamines, including those structurally related to this compound, with limits of quantification in the low parts-per-billion (ppb) or ng/mL range. nih.govshimadzu.commdpi.com
Table 2: Performance of a Validated LC-MS/MS Method for N-nitroso-N-methyl-4-aminobutyric acid (NMBA)
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 3–45 ng/mL | nih.govmdpi.com |
| Correlation Coefficient (r²) | > 0.99 | nih.govmdpi.com |
| Limit of Quantification (LOQ) | 3 ng/mL | nih.govmdpi.com |
| Recovery | 89.9% to 115.7% | nih.govmdpi.com |
| Precision (RSD) | < 5.0% | nih.govmdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). fda.govfda.gov This capability is crucial for confirming the elemental composition (molecular formula) of an unknown compound or a suspected impurity. lcms.czfda.gov The high selectivity of HRMS allows for the differentiation of the target nitrosamine from impurities that may have the same nominal mass but a different exact mass. fda.gov For instance, HRMS can resolve isobaric interferences that would appear as a single peak in a lower-resolution instrument. fda.gov
Regulatory bodies like the U.S. FDA have developed and utilized LC-HRMS methods for the analysis of nitrosamine impurities in various products, highlighting the technique's reliability and importance in ensuring safety and quality. fda.govfda.gov HRMS can achieve detection limits as low as 0.005 ppm, making it suitable for trace-level analysis. fda.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govfrontiersin.org When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, providing a powerful tool for resolving complex mixtures and differentiating isomers—molecules that have the same mass but different structural arrangements. frontiersin.orgnih.gov
For a compound like this compound, structural isomers could exist that would be indistinguishable by mass spectrometry alone. IMS can separate these isomers based on their different collision cross-sections (CCS), a value that reflects the ion's three-dimensional shape. nih.govfrontiersin.org This technique significantly enhances analytical specificity, reduces background interference, and improves signal-to-noise ratios. nih.gov The coupling of gas chromatography with IMS (GC-IMS) has also been shown to be a highly selective method for analyzing various nitrosamines. researchgate.net Predicted CCS values for the protonated adduct of this compound have been calculated, providing a basis for its identification using IMS-MS. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 175.10773 | 138.1 | uni.lu |
| [M+Na]⁺ | 197.08967 | 143.3 | uni.lu |
| [M-H]⁻ | 173.09317 | 139.7 | uni.lu |
Spectroscopic Characterization Methods in Mechanistic Studies
Spectroscopic techniques are indispensable in the study of this compound, providing critical insights into its structure, functional groups, and the transformation pathways it undergoes. These methods are central to elucidating metabolic fates and monitoring reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of the metabolites of this compound. While specific NMR data for this compound is not extensively published, the principles of its application can be understood from studies of analogous N-nitroso amino acids and their precursors.
Metabolic processes can alter the structure of this compound in various ways, such as hydroxylation, oxidation, or conjugation. ¹H NMR and ¹³C NMR are the primary methods used for structural elucidation.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a metabolite of this compound, ¹H NMR would reveal changes in the chemical shifts and splitting patterns of the protons on the propan-2-yl and butanoic acid moieties. For instance, hydroxylation at one of the methyl groups of the propan-2-yl substituent would introduce a new hydroxyl proton signal and shift the signals of adjacent protons.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in a metabolite gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, C-N, C-H). This is particularly useful for identifying where metabolic changes, such as oxidation of the butanoic acid chain, have occurred.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, which is crucial for unambiguously assembling the complete structure of a metabolite.
A key area of research is the metabolic activation of N-nitrosamines, which is believed to proceed via α-carbon hydroxylation. chemrxiv.org This process is a critical rate-limiting step in the bioactivation of many nitrosamines. chemrxiv.org For this compound, this would involve hydroxylation of the methine carbon of the propan-2-yl group or the methylene (B1212753) carbon of the butanoic acid chain adjacent to the nitroso-amine group. NMR is the definitive method for identifying the position of such hydroxylation in isolated metabolites.
Studies on the metabolism of related compounds, such as N-nitrosobutyl(4-hydroxybutyl)amine (NB4HBA), have shown that the terminal alkyl group can be oxidized to a carboxylic acid, forming N-nitrosobutyl(3-carboxypropyl)amine (NB3CPA). nih.gov NMR spectroscopy would be essential to confirm such a transformation if it were to occur with the isopropyl group of the target compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information on the functional groups present in this compound and allow for the real-time monitoring of its formation or degradation.
Infrared (IR) Spectroscopy IR spectroscopy measures the vibration of atoms and functional groups within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. For this compound, key characteristic absorption bands would be expected. While a specific spectrum for this compound is not readily available, data from related N-nitroso compounds and butanoic acids allow for the prediction of its principal IR features. pw.edu.plnih.govusda.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C-H (Alkyl) | 2850-2960 | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| N=O (Nitrosamine) | 1430-1470 | Stretching |
| N-N (Nitrosamine) | 1050-1150 | Stretching |
| C-N | 1100-1300 | Stretching |
Data compiled from general spectroscopic tables and studies on related nitrosamines. pw.edu.pl
This technique is particularly useful for monitoring reactions. For example, during the synthesis of this compound from its secondary amine precursor, the appearance of the strong N=O stretching band and the disappearance of the N-H stretching band (if present in the precursor) would indicate the progression of the nitrosation reaction.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule. N-nitrosamines characteristically exhibit two distinct absorption bands. pw.edu.plresearchgate.net
A high-intensity band around 230-235 nm: This is attributed to a π → π* transition within the N=O group.
A low-intensity band around 360-370 nm: This is due to the n → π* transition of the non-bonding electrons on the oxygen and nitrogen atoms of the nitroso group. pw.edu.pl
The presence of these two bands is a strong indicator of the N-nitroso functional group. pw.edu.plresearchgate.net UV-Vis spectroscopy can be used for quantitative analysis and to monitor the kinetics of reactions involving the N-nitroso group, such as its decomposition under UV irradiation or in the presence of other chemicals. nih.gov For instance, the decay of the absorbance at ~365 nm can be tracked over time to determine the rate of degradation of the nitrosamine.
Advanced Sample Preparation Strategies for Research Applications
The accurate and sensitive analysis of this compound from complex matrices, such as biological fluids or environmental samples, necessitates robust and efficient sample preparation. The goal is to isolate the target analyte from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) SPE is a widely used technique for the extraction of nitrosamines from aqueous samples. chromatographyonline.comacs.org It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. Given that this compound possesses both a non-polar isopropyl group and a polar carboxylic acid group, its retention behavior is pH-dependent.
At low pH: The carboxylic acid is protonated (less polar), and the molecule can be retained on reversed-phase sorbents like C18 or polymeric materials (e.g., Oasis HLB) through hydrophobic interactions.
At neutral or high pH: The carboxylic acid is deprotonated (ionized and highly polar), making it suitable for retention on an anion-exchange sorbent.
For acidic nitrosamines like N-nitroso-N-methyl-4-aminobutanoic acid (NMBA), mixed-mode sorbents that combine reversed-phase and ion-exchange properties (e.g., Oasis MCX, Strata-X-C) have proven effective. usp.org These sorbents can retain the analyte over a wider pH range, offering greater flexibility. Optimization of an SPE method involves testing various sorbents, adjusting the pH of the sample, and selecting appropriate wash and elution solvents to maximize recovery and minimize matrix effects. For example, activated carbon cartridges are also commonly employed for nitrosamine extraction from water. americanlaboratory.com
Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The efficiency of LLE for this compound is highly dependent on the pH of the aqueous phase.
Acidic Conditions (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule more neutral and more soluble in moderately polar organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297). nih.gov
Basic Conditions (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), making the molecule ionic and preferentially soluble in the aqueous phase.
A typical LLE protocol would involve acidifying the aqueous sample to ensure the analyte is in its neutral form, followed by extraction with an appropriate organic solvent. Multiple extractions may be necessary to ensure high recovery. A subsequent "back-extraction" step can be used for further cleanup, where the organic extract is mixed with a basic aqueous solution, causing the acidic nitrosamine to move into the aqueous phase while neutral impurities remain in the organic layer. The pH of the aqueous phase is then re-acidified, and the analyte is extracted back into a fresh organic solvent. Salting-out liquid-liquid extraction (SALLE), where a high concentration of salt is added to the aqueous phase, can be used to enhance the transfer of polar nitrosamines into the organic phase. nih.gov
| Technique | Principle | Advantages | Optimization Parameters |
| SPE | Partitioning between a solid sorbent and liquid sample. | High recovery, high concentration factor, reduced solvent use, amenable to automation. chromatographyonline.com | Sorbent type (e.g., C18, mixed-mode), sample pH, wash solvent, elution solvent. |
| LLE | Partitioning between two immiscible liquid phases. | Simple, inexpensive, effective for initial cleanup. researchgate.netresearchgate.net | Extraction solvent, sample pH, salt addition (salting-out). |
Isotope-Dilution Mass Spectrometry for Enhanced Quantitative Accuracy
Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantitative analysis of trace-level compounds like nitrosamines. nih.gov This method involves adding a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical process.
For this compound, a suitable internal standard would be, for example, 4-[nitroso(propan-2-yl-d₇)amino]butanoic acid or 4-[nitroso(propan-2-yl)amino]butanoic-d₆ acid. This labeled standard is chemically identical to the native analyte and thus behaves identically during every step of the sample preparation (extraction, cleanup) and analysis (e.g., LC-MS injection). nih.gov Any loss of analyte during sample processing will be accompanied by a proportional loss of the labeled standard.
The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. Since this ratio remains constant regardless of variations in sample volume, extraction efficiency, or instrument response, the method corrects for procedural losses and matrix effects, leading to highly reliable and accurate results. acs.org
Advantages of IDMS:
High Accuracy and Precision: Corrects for sample loss during preparation and analysis.
Increased Robustness: Results are less susceptible to variations in experimental conditions.
Matrix Effect Compensation: The co-eluting internal standard experiences similar ionization suppression or enhancement as the native analyte in the mass spectrometer source.
The use of IDMS is a key recommendation in many regulatory methods for nitrosamine analysis and is essential for robust research on the occurrence and fate of compounds like this compound. americanlaboratory.comnih.gov
Computational and Theoretical Investigations of 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules like 4-[nitroso(propan-2-yl)amino]butanoic acid. These methods allow for the detailed examination of electron distribution, molecular geometry, and the energy of different molecular states, which are crucial for predicting reactivity.
The three-dimensional structure of this compound is not static. Rotation around the N-N bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. acs.orgmit.edu This restricted rotation leads to the existence of syn and anti rotamers, which can exhibit different chemical and physical properties.
Conformational analysis using computational methods can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. For acyclic dialkylnitrosamines, the energy barrier for rotation around the N-N bond is significant, on the order of ~23 kcal/mol. mit.edu The presence of the butanoic acid and isopropyl substituents in this compound would influence the relative stability of the conformers due to steric and electronic effects. The carboxylic acid group, in particular, can engage in intramolecular hydrogen bonding, further influencing the conformational landscape. The precise determination of these energy landscapes requires specific computational studies on the molecule.
The biological activity of nitrosamines is largely dictated by their metabolic activation and detoxification pathways. Quantum chemical calculations can model the reaction pathways for key chemical transformations.
Nitrosation: The formation of N-nitroso compounds typically involves the reaction of a secondary amine with a nitrosating agent. researchgate.netsci-hub.se Computational studies can elucidate the mechanism of this reaction, identifying the transition states and intermediates involved. The pathways for nitrosamine (B1359907) formation are complex and can occur via classical or nonclassical routes. researchgate.net
Denitrosation: This is a detoxification pathway catalyzed by enzymes like cytochrome P450 (P450). nih.gov Computational evidence suggests that P450-mediated denitrosation can proceed through an initial hydrogen abstraction from the α-carbon, leading to a common intermediate for both detoxification and toxification pathways. nih.gov
Hydroxylation: The primary metabolic activation step for many nitrosamines is α-hydroxylation, catalyzed by P450 enzymes. nih.govacs.orgnih.gov This is considered a rate-limiting step leading to the formation of DNA-reactive species. nih.gov Computational models have been developed to predict the likelihood of α-carbon hydroxylation based on structural features. acs.orgnih.gov For this compound, hydroxylation can occur at the α-carbons of both the isopropyl and the butanoic acid moieties. The relative activation barriers for these competing pathways can be estimated using quantum chemical calculations, providing insight into the probable sites of metabolic attack. DFT calculations have been employed to unravel the activation pathways of other nitrosamines, revealing competition between detoxification and toxification routes. researchgate.net
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra can be made. These predicted spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of the different atoms within the molecule. For instance, the calculated 13C NMR spectra of N-nitrosamines show that carbons syn to the nitroso group are shifted upfield compared to the precursor compounds. acs.org
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical calculations are excellent for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a more complex environment, such as in solution or interacting with biological macromolecules.
The metabolism of this compound is initiated by its binding to the active site of metabolic enzymes, most notably cytochrome P450. nih.govacs.org MD simulations can model the dynamic process of the nitrosamine entering and binding to the P450 active site. These simulations provide insights into:
Binding Affinity: The stability of the enzyme-substrate complex.
Binding Pose: The specific orientation of the nitrosamine within the active site, which determines which α-carbon is positioned for hydroxylation.
Conformational Changes: How the enzyme and the substrate adapt to each other upon binding.
Computational approaches that integrate machine learning with ensemble docking have been used to predict the metabolites of other nitrosamines by identifying the most likely reactive atoms within the enzyme's binding site. chemrxiv.org Such an approach could be applied to this compound to predict its metabolic fate.
Following metabolic activation via α-hydroxylation, nitrosamines decompose to form highly reactive electrophilic intermediates, such as alkyldiazonium ions. nih.govresearchgate.net These intermediates can then react with nucleophilic sites on DNA and proteins, forming adducts that can lead to mutations and cancer. nih.govnih.gov
MD simulations can be used to model the interaction of these reactive intermediates with DNA and proteins. These simulations can help to:
Identify Preferential Binding Sites: Determine which DNA bases (e.g., guanine (B1146940), adenine) and which amino acid residues in proteins are most susceptible to attack.
Characterize Adduct Structures: Elucidate the three-dimensional structure of the resulting DNA and protein adducts.
Understand the Energetics of Adduct Formation: Calculate the energy changes associated with the formation of these adducts.
The formation of pyridyloxobutyl DNA adducts from tobacco-specific nitrosamines has been extensively studied and is a critical event in their carcinogenicity. nih.gov While the specific adducts formed from this compound would differ, the computational principles for modeling their formation remain the same.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues
QSAR models are mathematical models that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. For N-nitrosamines, QSAR studies have been instrumental in predicting their carcinogenic potency, often expressed as the TD50 value (the dose that causes tumors in 50% of test animals). These models are built upon datasets of structurally related compounds, or analogues, for which experimental activity data are available.
Detailed Research Findings
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, a wealth of research on the broader class of N-nitrosamines provides significant insights. These studies utilize various molecular descriptors to quantify the structural features of nitrosamine analogues and correlate them with their carcinogenic potency.
Key Molecular Descriptors in N-Nitrosamine QSAR Models:
Quantum Mechanical Descriptors: These descriptors, derived from quantum chemical calculations, are pivotal in modeling the reactivity of nitrosamines. Key parameters include the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), which relate to the compound's susceptibility to metabolic activation. toxplanet.com The stability of the α-carbon radical, formed during the metabolic activation process, is another critical factor influencing carcinogenic potential.
Topological and Geometrical Descriptors: These descriptors encode information about the size, shape, and branching of the molecule. For instance, the number of carbon atoms has been shown to have a statistically significant correlation with carcinogenic activity and toxicity in some studies. researchgate.net
Physicochemical Properties: Parameters such as lipophilicity (logP) and electronic properties play a role in the transport and distribution of the compound within biological systems, which in turn affects its access to metabolic enzymes and target sites. pharmaexcipients.com
General Findings from QSAR Studies on N-Nitrosamine Analogues:
Metabolic Activation is Key: QSAR models consistently highlight the importance of metabolic activation, specifically α-hydroxylation, as a determinant of carcinogenic potency. nih.gov The structural features that facilitate this process tend to increase the predicted carcinogenicity.
Influence of Alkyl Group Structure: The nature of the alkyl groups attached to the amine nitrogen significantly influences carcinogenic activity. For example, some studies have shown that nitrosomethyl-n-alkylamines with an even-numbered carbon chain can induce bladder tumors. webflow.com
Categorization and Read-Across: QSAR models are often used in conjunction with a category approach and read-across techniques. toxplanet.com In this approach, a compound with unknown toxicity is categorized with structurally similar compounds for which experimental data exists, and its toxicity is inferred from these analogues. This is particularly relevant for assessing the risk of novel or less-studied nitrosamines. webflow.commulticase.com
Data on Chemical Analogues
To illustrate the principles of QSAR modeling for N-nitrosamines, the following table presents data for a selection of chemical analogues. The target compound, this compound, contains an isopropyl group and a butanoic acid chain. The analogues in the table have been selected to show the variation in carcinogenic potency (TD50) with changes in the alkyl substituents. The TD50 values are sourced from the Carcinogenic Potency Database (CPDB) and the Lhasa Carcinogenicity Database (LCDB), which are extensive resources for animal cancer tests. toxplanet.comlhasalimited.orgnih.gov
| Compound Name | CAS Number | Molecular Formula | Carcinogenic Potency (TD50) in Rats (mg/kg/day) |
| N-Nitrosodimethylamine | 62-75-9 | C2H6N2O | 0.096 |
| N-Nitrosodiethylamine | 55-18-5 | C4H10N2O | 0.0265 |
| N-Nitrosodi-n-propylamine | 621-64-7 | C6H14N2O | 0.33 |
| N-Nitrosodi-n-butylamine | 924-16-3 | C8H18N2O | 1.78 |
| N-Nitrosopiperidine | 100-75-4 | C5H10N2O | 0.17 |
| 4-(Methylnitrosoamino)butanoic acid | 61445-55-4 | C5H10N2O3 | 1.1 |
Note on Data Interpretation: A lower TD50 value indicates higher carcinogenic potency. The data illustrates that even small changes in the alkyl groups can lead to significant differences in carcinogenic potency. For instance, N-Nitrosodiethylamine is considerably more potent than N-Nitrosodimethylamine and N-Nitrosodi-n-propylamine. The presence of a carboxyl group in 4-(Methylnitrosoamino)butanoic acid, an analogue with a butanoic acid chain similar to the target compound, results in a specific potency value. These variations are what QSAR models aim to predict based on structural descriptors.
The development and validation of robust QSAR models are crucial for the risk assessment of N-nitrosamine compounds. europa.eu By analyzing the structure-activity relationships of known analogues, it is possible to estimate the potential hazard of uncharacterized compounds like this compound, thereby guiding further experimental testing and regulatory decisions. nih.gov
Structure Mechanism Relationship Studies of Analogues and Derivatives of 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Systematic Modification of Alkyl Chains and Butanoic Acid Moiety
The metabolic activation of N-nitrosamines is a critical step in their biological activity, and this process is significantly modulated by the nature of the alkyl substituents. The primary metabolic pathway for most N-nitrosamines is cytochrome P450-mediated α-hydroxylation, which leads to the formation of unstable α-hydroxy nitrosamines. acs.orgnih.gov These intermediates can then decompose to form highly reactive electrophiles, such as diazonium ions, which are capable of alkylating cellular macromolecules like DNA. nih.govnih.gov
The length and branching of the alkyl chain directly impact the rate and site of this metabolic activation. For linear N-nitrosamines, the site of hydroxylation can vary. For instance, in the metabolism of N-nitrosodipropylamine (NDPA), α-, β-, and γ-hydroxylation of the propyl group have been observed. nih.gov The presence of a branched alkyl group, such as the propan-2-yl (isopropyl) group in 4-[nitroso(propan-2-yl)amino]butanoic acid, introduces steric hindrance at the α-carbon. This steric bulk is known to inhibit metabolic activation at that position. acs.org Consequently, metabolism may be directed towards the less hindered alkyl chain or other positions within the molecule.
Computational studies have shown that substitution on the α-position of any side chain of an N-nitrosamine decreases the probability of α-hydroxylation. acs.org This suggests that for this compound, α-hydroxylation of the propan-2-yl group would be less favored compared to the butanoic acid chain. The metabolic profile would likely involve hydroxylation at the α, β, or γ positions of the butanoic acid moiety, leading to different sets of metabolites compared to its linear N-propyl isomer.
The table below summarizes the influence of alkyl chain characteristics on the metabolic activation of N-nitrosamines.
| Feature | Influence on Metabolism | Example Compound(s) |
| Alkyl Chain Length | Longer chains provide more sites for hydroxylation (α, β, γ, etc.). | N-nitrosodipropylamine (NDPA), N-nitrosodibutylamine (NDBA) nih.gov |
| Branching (e.g., isopropyl) | Steric hindrance at the α-carbon can inhibit α-hydroxylation at that site, potentially redirecting metabolism to other parts of the molecule. acs.org | N-nitrosodiisopropylamine (NDIPA) |
| Benzylic Side Chains | Presence of a benzylic group can increase the probability of α-hydroxylation. acs.org | N-nitrosobenzylmethylamine |
| β-Carbonyl Groups | A carbonyl group at the β-position can influence the rate of metabolic activation. acs.org | N-nitroso(2-oxopropyl)propylamine (NOPPA) |
The butanoic acid moiety in this compound significantly influences its physicochemical properties, such as solubility and distribution, as well as its chemical reactivity. The presence of the carboxylic acid group can affect the photolability of the N-nitroso group. Studies on N-nitroso α-amino acids have shown that intramolecular association between the carboxyl and nitrosamino groups can render the compound photolabile, leading to rearrangement and decarboxylation upon exposure to light. cdnsciencepub.com
The position of the carboxyl group is also crucial. In N-nitroso ω-carboxyalkylnitrosamines, the distance between the carboxyl group and the N-nitroso group can influence the metabolic pathway. For example, mitochondrial enzymes can catalyze the formation of β-oxopropyl metabolites from these compounds. caymanchem.com
Derivatization of the carboxyl group, for instance, through esterification or amidation, would alter the compound's properties substantially. Esterification would increase the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems. Amidation would introduce another functional group capable of participating in hydrogen bonding and other interactions. Methods for the derivatization of carboxyl groups in amino acids, such as using 1-bromobutane, can improve their hydrophobicity and basicity, which is a common strategy in analytical chemistry to enhance detection by mass spectrometry. rsc.org Such derivatization of this compound would undoubtedly alter its chemical and metabolic behavior.
The table below outlines the effects of the carboxyl group and its derivatization on the properties of N-nitrosoamino acids.
| Modification | Effect on Properties |
| Presence of Carboxyl Group | Increases water solubility; can lead to intramolecular interactions affecting reactivity (e.g., photolability). cdnsciencepub.com |
| Position of Carboxyl Group | Influences metabolic pathways, such as mitochondrial β-oxidation. caymanchem.com |
| Esterification | Increases lipophilicity, potentially altering absorption and distribution. |
| Amidation | Introduces a new functional group for potential interactions and alters physicochemical properties. |
Comparative Studies with Other N-Nitrosoamino Acids
N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) is a well-studied N-nitrosoamino acid that shares the same butanoic acid backbone as this compound. caymanchem.comnih.govscbt.com The primary structural difference is the alkyl group attached to the nitrogen: a methyl group in NMBA versus a propan-2-yl group in the title compound. This difference is expected to lead to significant variations in their metabolic profiles and biological activities.
The metabolism of NMBA involves oxidation to reactive metabolites. caymanchem.com In contrast, the branched propan-2-yl group in this compound would likely lead to a different metabolic fate due to the aforementioned steric hindrance at the α-carbon. acs.org While NMBA is a known carcinogen that induces bladder tumors in rats, the biological activity of this compound is not as well characterized. caymanchem.com
Homologues of NMBA with different alkyl chain lengths would also exhibit varying properties. As the alkyl chain length increases (e.g., from methyl to ethyl to propyl), the lipophilicity of the molecule increases, which can affect its interaction with metabolic enzymes and its distribution in tissues.
The following table provides a comparison of NMBA and the title compound.
| Feature | N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA) | This compound |
| Alkyl Group | Methyl (-CH₃) | Propan-2-yl (-CH(CH₃)₂) |
| Metabolism | Oxidized to reactive metabolites. caymanchem.com | Expected to have a different metabolic profile due to the branched alkyl group. acs.org |
| Known Activity | Induces bladder transitional cell carcinomas in rats. caymanchem.com | Not well-characterized. |
Cyclic N-nitrosoamino acids, such as N-nitroso-2-pyrrolidone, represent another class of analogues for comparison. N-nitroso-2-pyrrolidone is a cyclic amide, and its chemical behavior differs significantly from that of linear N-nitrosoamino acids. The decomposition of N-nitroso-2-pyrrolidone in mildly acidic solutions proceeds through both denitrosation (loss of the NO group) and deamination (hydrolysis of the amide bond). rsc.org The acid-catalyzed decomposition involves a rate-limiting protonation of the amino nitrogen. rsc.org
Under basic conditions, N-nitroso-2-pyrrolidone undergoes hydrolysis, and this reaction is catalyzed by nucleophiles. rsc.org The preference for nucleophilic catalysis is attributed to the enhanced leaving group ability of the N-nitrosamine fragment. rsc.org This contrasts with the metabolic activation of linear N-nitrosamines, which is primarily an oxidative process. The rigid cyclic structure of N-nitroso-2-pyrrolidone imposes conformational constraints that influence its reactivity. In contrast, the flexible linear structure of this compound allows for a wider range of conformations, which can affect its interaction with enzymes and receptors.
Stereochemical Aspects of this compound and Related Structures
Stereochemistry can play a crucial role in the biological activity of N-nitrosamines. While this compound itself is not chiral, its metabolism can introduce chiral centers. For example, hydroxylation at the β-carbon of the butanoic acid chain would create a chiral center, leading to the formation of two enantiomers. These enantiomers could have different biological activities and be metabolized at different rates.
The importance of stereochemistry is well-documented for other N-nitrosamines. For example, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of the tobacco-specific nitrosamine (B1359907) NNK, exists as (R)- and (S)-enantiomers. nih.gov The (S)-NNAL enantiomer is more carcinogenic in mice and is preferentially retained in tissues compared to the (R)-enantiomer. nih.gov Furthermore, specific enzymes, such as UDP-glucuronosyltransferases (UGTs), exhibit stereoselectivity in the metabolism of NNAL enantiomers. nih.gov
The N-nitroso group itself can lead to the existence of (E) and (Z) rotamers due to the restricted rotation around the N-N bond. acanthusresearch.com These rotamers can have different physical and chemical properties and may be distinguishable by analytical techniques like NMR. For asymmetrical N-nitrosamines, the presence of two different alkyl groups can lead to the observation of two distinct species in solution. acanthusresearch.com This phenomenon would apply to this compound, as it has two different substituents on the amino nitrogen. The relative stability of these rotamers could influence their interaction with biological targets.
The table below highlights key stereochemical considerations for N-nitrosamines.
| Stereochemical Aspect | Description | Relevance to this compound |
| Metabolic Induction of Chirality | Hydroxylation at prochiral centers can create chiral metabolites. | Hydroxylation of the butanoic acid chain can lead to enantiomeric products with potentially different biological activities. |
| Enantioselective Metabolism | Enzymes can metabolize enantiomers at different rates. nih.gov | If chiral metabolites are formed, they may be subject to enantioselective metabolism, affecting their clearance and biological effects. |
| (E)/(Z) Rotamers | Restricted rotation around the N-N bond can lead to stable rotamers with different properties. acanthusresearch.com | As an asymmetrical nitrosamine, it can exist as (E) and (Z) rotamers, which may have different reactivities. |
Synthesis and Characterization of Stereoisomers
The synthesis and characterization of specific stereoisomers of this compound are not extensively detailed in publicly available scientific literature. However, general principles for the synthesis of chiral N-nitrosamines and their analogues can be extrapolated from existing research on similar compounds. The introduction of a chiral center in N-nitrosamines can be achieved through various synthetic strategies, often involving the use of chiral precursors or enantioselective reactions.
The synthesis of N-nitrosamines traditionally involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. schenautomacao.com.br More contemporary and milder methods have been developed, including the use of tert-butyl nitrite (TBN) as a nitrosating agent, which offers advantages such as improved solubility in organic solvents and the formation of benign by-products. schenautomacao.com.br Electrochemical methods have also been explored for the synthesis of N-nitrosamines from aliphatic secondary amines, providing an alternative acid-free approach. cardiff.ac.uk
To obtain specific stereoisomers of a chiral N-nitrosamine, one could envision a synthetic route starting from a chiral amino acid derivative. For instance, a chiral 4-aminobutanoic acid derivative could be N-alkylated with a propan-2-yl group, followed by nitrosation. The stereochemical integrity at the chiral center would need to be carefully controlled throughout the synthetic sequence.
The characterization of N-nitrosamine stereoisomers typically relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and for chiral N-nitrosamines, the use of chiral shift reagents can help to distinguish between enantiomers. cardiff.ac.uk Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, are instrumental for the separation and quantification of enantiomers. umn.edu Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the compounds. rsc.org
While specific data for this compound is not available, the synthesis of stereospecifically deuterated diastereomers of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a tobacco-specific nitrosamine, has been reported. This work highlights the complexity of synthesizing and characterizing stereoisomers within this class of compounds. nih.gov
Stereoselective Enzymatic Biotransformations
The enzymatic biotransformation of N-nitroso compounds is a critical area of study, as metabolic activation by enzymes is often a prerequisite for their biological activity. acs.orgnih.gov While direct studies on the stereoselective enzymatic biotransformation of this compound are not found in the reviewed literature, research on analogous tobacco-specific nitrosamines provides significant insights into the stereoselectivity of the enzymes involved, primarily cytochrome P450 (CYP) enzymes. nih.gov
Metabolic studies on the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) have demonstrated that its biotransformation is highly stereoselective. The metabolism of NNK leads to the formation of 4-hydroxy-4-(3-pyridyl)butanoic acid, with a predominance of the (S)-enantiomer. umn.edu In contrast, the metabolism of related compounds, keto acid and nicotine, results mainly in the (R)-enantiomer of the same hydroxy acid. umn.edu This highlights that the stereochemical outcome of the enzymatic reaction is dependent on the specific substrate.
Further research into the metabolism of the NNK metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which itself is chiral, has revealed that the enantiomers are metabolized differently. Studies using A/J mouse lung microsomes showed that the metabolic activation of (R)-NNAL through α-hydroxylation was significantly greater than that of (S)-NNAL. nih.gov Conversely, (S)-NNAL was found to be a better substrate for glucuronidation, a detoxification pathway. nih.gov This differential metabolism provides a basis for the observed differences in the tumorigenicity of the NNAL enantiomers. nih.gov
The enzyme cytochrome P450 2A5 has been identified as playing a role in the metabolism of NNAL diastereomers. nih.gov The stereochemistry at the carbinol-carbon of NNAL was found to influence the regiochemistry of metabolism by this enzyme. nih.gov
These findings with NNK and NNAL underscore the principle that enzymatic biotransformations of N-nitroso compounds can be highly stereoselective. The specific enzymes involved, such as different CYP isozymes, exhibit distinct preferences for one stereoisomer over another, leading to different metabolic profiles and potentially different biological consequences. It is plausible that the enzymatic biotransformation of this compound would also be subject to such stereoselective effects, although specific studies are required to confirm this.
Table 1: Stereoselective Metabolism of NNK and Related Compounds in Rats umn.edu
| Precursor Compound | Major Enantiomer of 4-hydroxy-4-(3-pyridyl)butanoic acid produced |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | (S)-hydroxy acid |
| 4-Oxo-4-(3-pyridyl)butanoic acid (keto acid) | (R)-hydroxy acid |
| Nicotine | (R)-hydroxy acid |
Table 2: Differential Metabolism of NNAL Enantiomers in A/J Mouse Lung Microsomes nih.gov
| NNAL Enantiomer | Predominant Metabolic Pathway |
| (R)-NNAL | Metabolic activation (α-hydroxylation) |
| (S)-NNAL | Glucuronidation (detoxification) |
Concluding Remarks and Future Research Perspectives on 4 Nitroso Propan 2 Yl Amino Butanoic Acid
Development of Novel Research Probes and Isotopically Labeled Analogues
A significant hurdle in the study of 4-[nitroso(propan-2-yl)amino]butanoic acid is the lack of specialized tools for its detection and quantification in complex biological matrices. The development of high-affinity research probes, such as fluorescently tagged molecules or specific antibodies, would be a foundational step. These probes would enable researchers to visualize the compound's distribution in cellular systems and tissues.
Furthermore, the synthesis of isotopically labeled analogues of this compound is crucial for metabolic studies. Stable isotope labeling, for instance with Carbon-13 or Deuterium, allows for the unambiguous tracing of the compound and its metabolites using mass spectrometry-based techniques. This would provide definitive insights into its metabolic fate. For example, an isotopically labeled version like 4-amino(2-13C)butanoic acid has been used to trace metabolic pathways of related compounds. nih.gov
Elucidation of Enzyme-Specific Mechanistic Details and Biotransformation Pathways
The biotransformation of nitrosamines is a key determinant of their biological effects. It is hypothesized that, like other N-nitrosamines, this compound may undergo metabolic activation by cytochrome P450 (CYP) enzymes. This process could lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.
Future research must focus on identifying the specific CYP isozymes responsible for the metabolism of this compound. In vitro studies using human liver microsomes or recombinant CYP enzymes can pinpoint the key enzymatic players. Understanding these enzyme-specific mechanistic details is fundamental to predicting potential metabolic pathways and assessing the compound's biological activity. For related compounds like 4-(methylnitrosoamino)butanoic acid, metabolic pathways have been a subject of interest. nih.govnih.gov
Refinement of Advanced in vitro Biotransformation Models
To accurately predict the metabolic fate of this compound in humans, sophisticated in vitro models are required. Traditional two-dimensional cell cultures often lack the metabolic competence of in vivo systems. Therefore, the refinement and application of advanced models, such as three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" systems, are paramount.
These models can more closely mimic the complex architecture and physiological functions of human organs, particularly the liver, providing a more reliable platform for studying the biotransformation of xenobiotics. Such systems would allow for a more nuanced understanding of how this compound is processed and how this may vary between individuals.
Integration of Multiscale Computational and Experimental Approaches
A comprehensive understanding of this compound can be achieved through the integration of computational modeling and experimental validation. nih.gov Quantum mechanical calculations, for example, can predict the reactivity of the molecule and the stability of its potential metabolites. Molecular docking simulations can be employed to visualize and predict how the compound interacts with the active sites of metabolic enzymes. nih.gov
These computational predictions must be rigorously tested through experimental work. For instance, predicted metabolites from computational models can be synthesized and used as standards in mass spectrometry experiments to confirm their presence in biological samples. This synergistic, multiscale approach, combining theoretical predictions with empirical data, will be instrumental in building a holistic and predictive model of the compound's behavior in biological systems.
Q & A
Q. What are the recommended synthetic routes for 4-[nitroso(propan-2-yl)amino]butanoic acid, and how can purity be optimized?
Methodological Answer: A common approach involves nitrosation of the precursor amine, 4-[(propan-2-yl)amino]butanoic acid, using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions . Post-synthesis, purification via recrystallization (using polar aprotic solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical. Purity validation should employ HPLC with UV detection (λ ≈ 250–300 nm, targeting nitroso group absorbance) and mass spectrometry for molecular ion confirmation .
Q. Which spectroscopic techniques are most effective for characterizing nitrosoamine derivatives like this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can identify the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH) and nitroso group proximity effects (deshielding of adjacent protons). Variable-temperature NMR may resolve tautomerism or rotational barriers .
- IR : Strong absorption near 1450–1550 cm⁻¹ (N=O stretch) confirms nitroso functionality .
- MS : High-resolution ESI-MS in negative ion mode should show [M-H]⁻ peaks, with fragmentation patterns aligning with nitrosoamine cleavage pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in reported stability data for nitroso-containing compounds under varying pH conditions?
Methodological Answer: Contradictions often arise from differences in buffer systems or oxidation potential. To resolve this:
- Perform kinetic studies using UV-Vis spectroscopy to monitor nitroso group degradation (λmax ≈ 450 nm) across pH 3–10.
- Use anaerobic conditions (glovebox) to isolate pH effects from oxygen interference .
- Compare degradation products via LC-MS to identify hydrolysis (e.g., formation of hydroxylamine or ketone derivatives) versus redox pathways .
Q. What experimental strategies mitigate the instability of the nitroso group during storage and handling?
Methodological Answer:
- Storage : Lyophilize the compound and store under argon at -20°C, shielded from light. Use amber vials to prevent photolytic degradation .
- Handling : Prepare fresh solutions in degassed solvents (e.g., DMF or DMSO) immediately before use. Add radical scavengers like BHT (0.1% w/v) to suppress autoxidation .
- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 14 days) with periodic HPLC analysis to establish shelf-life parameters .
Q. How can factorial design optimize reaction yields for nitrosoamine synthesis?
Methodological Answer: A 2³ factorial design can evaluate variables:
- Factors : Temperature (0°C vs. 25°C), molar ratio (NaNO₂:amine, 1.1:1 vs. 1.5:1), and reaction time (1 h vs. 3 h).
- Response : Yield quantified by HPLC.
- Analysis : ANOVA identifies significant factors. For example, excess nitrosating agent (1.5:1) at 0°C may maximize yield while minimizing byproducts like diazo compounds .
Q. What computational approaches predict the reactivity of the nitroso group in biological or catalytic systems?
Methodological Answer:
- DFT Calculations : Model the nitroso group’s electrophilicity using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with proteins or solvents to assess conformational stability. Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) .
Data Contradiction Resolution
Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Standardized Protocols : Use USP-class solvents with controlled water content. For example, measure solubility in DMSO (polar aprotic) and toluene (nonpolar) at 25°C using gravimetric analysis .
- Temperature Gradients : Perform solubility tests at 10°C increments (0–50°C) to identify thermodynamically stable polymorphs or hydrates .
Q. What methodologies resolve ambiguous NMR assignments for tautomeric forms of nitrosoamines?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen chemical shifts and confirm tautomeric equilibria (e.g., nitroso vs. oxime forms) .
- 2D NMR : Utilize HSQC and NOESY to correlate protons with adjacent carbons and assess spatial proximity between nitroso oxygen and isopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
